molecular formula C8H12N2O2S B146594 1,3-Diethyl-2-thiobarbituric acid CAS No. 5217-47-0

1,3-Diethyl-2-thiobarbituric acid

Cat. No. B146594
CAS RN: 5217-47-0
M. Wt: 200.26 g/mol
InChI Key: SHBTUGJAKBRBBJ-UHFFFAOYSA-N
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Description

1,3-Diethyl-2-thiobarbituric acid is a sulfur-containing derivative of barbituric acid, which has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis, coordination chemistry, and biological activity. The compound has been investigated for its electrochemical properties, complexation behavior, and interactions with biological molecules .

Synthesis Analysis

The synthesis of 1,3-diethyl-2-thiobarbituric acid and its derivatives has been explored through various methods. For instance, electrochemical oxidation of catechols in the presence of 1,3-diethyl-2-thiobarbituric acid leads to the formation of dispirothiopyrimidine derivatives . Additionally, neutralization reactions with metal hydroxides or carbonates in aqueous solutions have been employed to synthesize coordination compounds with alkali and other metal ions . The compound has also been used in a one-pot electrochemically induced tandem Knoevenagel–Michael process to synthesize bis(1,3-diethyl-2-thiobarbituric acids) .

Molecular Structure Analysis

The molecular structure of 1,3-diethyl-2-thiobarbituric acid has been characterized using various techniques such as X-ray diffraction, spectroscopy, and computational methods. The compound forms different crystal structures depending on the metal ion it is complexed with, showing cis-trans isomer transformations and varying configurations . The electronic structure has been studied through photoelectron spectroscopy and quantum chemical calculations, revealing differences between barbituric and thiobarbituric acids .

Chemical Reactions Analysis

1,3-Diethyl-2-thiobarbituric acid participates in a variety of chemical reactions. It can undergo Knoevenagel condensation with aldehydes to form arylbis(thiobarbituric acids) and has been shown to exhibit ground state polarization in certain derivatives . The compound also acts as a nucleophile in electrochemical reactions and can form complexes with metal ions such as Ag(I), behaving as an S-donor ligand .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-diethyl-2-thiobarbituric acid have been extensively studied. Thermal analysis techniques like differential scanning calorimetry and thermogravimetry have been used to investigate the thermal stability of the compound and its complexes . The acid-base properties in aqueous solutions have been examined, and the compound's behavior as a ligand in complexation reactions has been characterized . Thermochemical studies have provided insights into the enthalpies of formation and vaporization/sublimation of the compound .

Relevant Case Studies

Several case studies have highlighted the potential applications of 1,3-diethyl-2-thiobarbituric acid. Its derivatives have been evaluated for biological activities such as α-glucosidase enzyme inhibition, which is relevant for antidiabetic drug development . The interaction of these compounds with catalases has also been studied, suggesting their potential in biomedical applications . Furthermore, the compound's derivatives have been investigated for their nonlinear optical properties and electronic structure, which could be useful in material science .

Scientific Research Applications

Thermophysical Properties

  • Thermophysical Study : A study by Roux et al. (2012) explored the thermophysical properties of 1,3-diethyl-2-thiobarbituric acid using differential scanning calorimetry. They investigated temperatures, enthalpies, and entropies of fusion, as well as the polymorphic form and heat capacity of this compound (Roux, Notario, Segura, & Chickos, 2012).

Chemical and Spectral Properties

  • Acid-Base and Complexing Properties : Lutoshkin et al. (2016) researched the acid-base properties of 1,3-diethyl-2-thiobarbituric acid and its complexation with Ag(I) ions. They found it behaves as a S-donor ligand under certain conditions, revealing its potential in complex chemistry (Lutoshkin, Petrov, & Golovnev, 2016).

Crystal Structure and Chemical Synthesis

  • Crystal Structure Analysis : Research by Golovnev et al. (2015) focused on the crystal structure of a compound derived from 1,3-diethyl-2-thiobarbituric acid, providing insights into its molecular configuration and potential applications in material science (Golovnev et al., 2015).

Thermochemistry and Molecular Structure

  • Thermochemistry and Computational Study : A study by Notario et al. (2014) combined experimental and computational approaches to understand the thermochemistry and molecular structure of 1,3-diethyl-2-thiobarbituric acid, offering insights into its energetic properties (Notario et al., 2014).

Biological Activity Analysis

  • Electronic Structure and Biological Activity : A study by Novák and Kovač (2010) investigated the electronic structure of 1,3-diethyl-2-thiobarbituric acid and related compounds, linking their electronic properties to potential biological activities (Novák & Kovač, 2010).

Chemical Interactions and Synthesis

  • Chemical Interaction with Catalases : Elinson et al. (2021) explored the electrocatalytic transformation of aldehydes with 1,3-diethyl-2-thiobarbituric acid, examining their interaction with catalases and potential biomedical applications (Elinson et al., 2021).

Genetic Disease Research

  • Physicochemical Investigation and DNA Interaction : A study by Khan et al. (2018) focused on the physicochemical characterization of thiobarbiturate derivatives, including 1,3-diethyl-2-thiobarbituric acid, and their interaction with Deoxyribonucleic Acid. This research is pertinent in the context of genetic diseases (Khan et al., 2018).

Safety And Hazards

DETBA is classified as a dangerous substance. It is toxic if swallowed and may cause skin irritation . Precautionary measures include wearing personal protective equipment/face protection, avoiding dust formation, and using only under a chemical fume hood .

Future Directions

DETBA has potential applications in various fields due to its unique properties. It has been used in the photopolymerization of dental materials and as a reagent in the electrochemical oxidation of 3,4-dihydroxybenzoic acid . Future research may explore its potential uses in other areas of chemical research.

properties

IUPAC Name

1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2O2S/c1-3-9-6(11)5-7(12)10(4-2)8(9)13/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBTUGJAKBRBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(=O)N(C1=S)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022222
Record name 1,3-Diethyl-2-thiobarbituric acid
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Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethyl-2-thiobarbituric acid

CAS RN

5217-47-0
Record name 1,3-Diethyl-2-thiobarbituric acid
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Record name 1,3-Diethyl-2-thiobarbituric acid
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Record name 1,3-Diethyl-2-thiobarbituric acid
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Record name 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-2-thioxo-
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Record name 1,3-Diethyl-2-thiobarbituric acid
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Record name 1,3-diethyldihydro-2-thioxopyrimidine-4,6(1H,5H)-dione
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Record name 1,3-DIETHYL-2-THIOBARBITURIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
613
Citations
EB Hoving, C Laing, HM Rutgers, M Teggeler… - Clinica chimica acta, 1992 - Elsevier
We investigated the influence of different concentrations of Fe 3+ , phosphoric acid, butylated hydroxytoluene and glutathione on the production of the malondialdehyde-1, 3-diethyl-2-…
Number of citations: 39 www.sciencedirect.com
BJ Coe, HL Grassam, JC Jeffery, SJ Coles… - Journal of the …, 1999 - pubs.rsc.org
The reactions of 1,3-diethyl-2-thiobarbituric acid (detba) in ethanol at room temperature with 4-(dimethylamino)benzaldehyde (dmabza) or cinnamaldehyde afford the Knoevenagel …
Number of citations: 37 pubs.rsc.org
NN Golovnev, MS Molokeev, AS Samoilo… - Journal of …, 2016 - Taylor & Francis
Two new isostructural complexes, [Ca(H 2 O) 2 (μ 2 -Detba-O,O′) 2 ] n (1) and [Sr(H 2 O) 2 (μ 2 -Detba-O,O′) 2 ] n (2) (HDetba = 1,3-diethyl-2-thiobarbituric acid), were synthesized …
Number of citations: 14 www.tandfonline.com
EA Münchow, LL Valente, SL Peralta… - … Research Part B …, 2013 - Wiley Online Library
The ethyl‐4‐dimethylaminobenzoate (EDAB) is widely used as a coinitiator of the camphorquinone (CQ), but in acidic circumstances it might present some instability, reducing the …
Number of citations: 23 onlinelibrary.wiley.com
I Suda, S Furuta, Y Nishiba - Bioscience, biotechnology, and …, 1994 - Taylor & Francis
A fluorometric method has been developed to measure a 1,3-diethyl-2-thiobarbituric acid (DETBA)-malondialdehyde (MDA) adduct as an index of lipid peroxidation in plant materials. …
Number of citations: 39 www.tandfonline.com
T Sakai, A Habiro, S Kawahara - Journal of chromatography B: Biomedical …, 1999 - Elsevier
The reaction conditions of 1,3-diethyl-2-thiobarbituric acid (DETBA)–malonaldehyde (MA) adduct formation were examined in order to analyze MA in fish tissue by high-performance …
Number of citations: 40 www.sciencedirect.com
R Notario, MV Roux, F Ros, VN Emel'yanenko… - The Journal of Chemical …, 2014 - Elsevier
This paper reports an experimental and computational thermochemical study on two barbituric acid derivatives, viz. 1,3-diethylbarbituric acid and 1,3-diethyl-2-thiobarbituric acid. …
Number of citations: 9 www.sciencedirect.com
K Rustemeier, D Demetriou, G Schepers… - … of Chromatography B …, 1993 - Elsevier
The 1,3-diethyl-2-thiobarbituric acid (DETBA) assay for nicotine metabolites has been improved so that it can be used to determine the concentrations of nicotine and up to 12 …
Number of citations: 55 www.sciencedirect.com
J Francos, V Cadierno - Molbank, 2022 - mdpi.com
A new synthetic procedure for obtaining two previously reported donor-acceptor butadiene dyes, namely 5-(3,3-bis(4-methoxyphenyl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,…
Number of citations: 4 www.mdpi.com
MN Elinson, AN Vereshchagin, YE Ryzhkova… - Chemistry of …, 2021 - Springer
Electrocatalytic transformation of aldehydes with two equivalents of 1,3-diethyl-2-thiobarbituric acid has been carried out in alcohols in an undivided cell in the presence of sodium …
Number of citations: 4 link.springer.com

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